molecular formula C20H22N6O3 B2806109 (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1173543-93-5

(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

カタログ番号 B2806109
CAS番号: 1173543-93-5
分子量: 394.435
InChIキー: LVWZCNSFPVUEBA-FNORWQNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Oncology Research

Targeting Oncogenic KIT and PDGFRA Alterations: The compound has shown promise in oncology research, particularly in the treatment of cancers associated with oncogenic KIT and PDGFRA alterations. These alterations are commonly found in gastrointestinal stromal tumors (GISTs) and other malignancies. Researchers are investigating its efficacy as a targeted therapy to inhibit aberrant signaling pathways and suppress tumor growth .

Kinase Inhibition

Inhibiting Tyrosine Kinases: The compound acts as a potent inhibitor of tyrosine kinases, including KIT and PDGFRA. By blocking these kinases, it disrupts cell proliferation, survival, and angiogenesis. This property makes it a potential candidate for developing kinase-targeted therapies in cancer treatment .

Drug Development

Crystalline Forms and Solvates: Researchers have explored different crystalline forms and solvates of this compound. Understanding their stability, solubility, and bioavailability is crucial for drug development. These studies contribute to optimizing formulations for oral administration and enhancing therapeutic outcomes .

Medicinal Chemistry

Structure-Activity Relationship (SAR): Scientists have investigated the SAR of this compound to identify key structural features responsible for its biological activity. By modifying specific regions, they aim to enhance potency, selectivity, and pharmacokinetic properties. Such insights guide the design of novel derivatives with improved efficacy .

Anti-Inflammatory Potential

Beyond Oncology: Preliminary studies suggest that the compound may possess anti-inflammatory properties. Researchers are exploring its effects on inflammatory pathways, potentially extending its applications beyond oncology. Further investigations are needed to validate this aspect .

Combination Therapies

Synergy with Existing Drugs: Given its unique mechanism of action, researchers are evaluating combination therapies involving this compound. Combining it with existing chemotherapeutic agents or targeted therapies could enhance treatment outcomes and overcome drug resistance .

特性

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-6-4-15(12-17(16)29-2)5-7-20(27)22-10-9-21-18-13-19(24-14-23-18)26-11-3-8-25-26/h3-8,11-14H,9-10H2,1-2H3,(H,22,27)(H,21,23,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZCNSFPVUEBA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。